molecular formula C18H26O B14669455 4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol CAS No. 40283-42-9

4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol

Cat. No.: B14669455
CAS No.: 40283-42-9
M. Wt: 258.4 g/mol
InChI Key: RNRHMQWZFJXKLZ-DHSIGJKJSA-N
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Description

4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[221]hept-2-yl]phenol is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps include functional group modifications to introduce the phenol and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure may also play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Borneol: A bicyclic compound with similar structural features but different functional groups.

    Camphor: Another bicyclic compound with a ketone group instead of a phenol group.

    Menthol: A bicyclic compound with a hydroxyl group, commonly used in medicinal and cosmetic products.

Uniqueness

4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol is unique due to its specific combination of a phenol group and a bicyclic heptane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

40283-42-9

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

4,5-dimethyl-2-[(1R,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol

InChI

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15-,18+/m0/s1

InChI Key

RNRHMQWZFJXKLZ-DHSIGJKJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)O)[C@@H]2C[C@@H]3CC[C@]2(C3(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C

Origin of Product

United States

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